N-(4-methoxybenzyl)-6-phenylpyridazin-3-amine
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Overview
Description
N-(4-methoxybenzyl)-6-phenylpyridazin-3-amine is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazine ring substituted with a phenyl group at the 6-position and a 4-methoxybenzyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-6-phenylpyridazin-3-amine typically involves the condensation of 4-methoxybenzylamine with 6-phenylpyridazine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. Solvent selection and purification methods are also crucial to achieving high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-6-phenylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: NBS in the presence of light or radical initiators.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it has been shown to exhibit anti-inflammatory activity by inhibiting the cyclooxygenase (COX) enzyme, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)thiosemicarbazide: Similar in structure but contains a thiosemicarbazide moiety instead of a pyridazine ring.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a pyridazine ring.
Uniqueness
N-(4-methoxybenzyl)-6-phenylpyridazin-3-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N3O |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C18H17N3O/c1-22-16-9-7-14(8-10-16)13-19-18-12-11-17(20-21-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,19,21) |
InChI Key |
PFVNAQILWZYKNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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